molecular formula C16H12F5NO2 B2518878 2,4-difluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide CAS No. 1351621-97-0

2,4-difluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide

Cat. No.: B2518878
CAS No.: 1351621-97-0
M. Wt: 345.269
InChI Key: LUXXDIXTJKOKRG-UHFFFAOYSA-N
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Description

2,4-difluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide is a fluorinated aromatic compound with potential applications in various fields of scientific research. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2,4-difluorobenzoyl chloride with 2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-difluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

    2,4-difluorobenzamide: Lacks the hydroxyl and trifluoromethyl groups, resulting in different chemical and biological properties.

    4-(trifluoromethyl)phenylbenzamide: Lacks the difluoro substitution, affecting its reactivity and stability.

    2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine: Lacks the amide bond, influencing its biological activity.

Uniqueness

2,4-difluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide is unique due to the combination of difluoro and trifluoromethyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2,4-difluoro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F5NO2/c17-11-5-6-12(13(18)7-11)15(24)22-8-14(23)9-1-3-10(4-2-9)16(19,20)21/h1-7,14,23H,8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXXDIXTJKOKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CNC(=O)C2=C(C=C(C=C2)F)F)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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